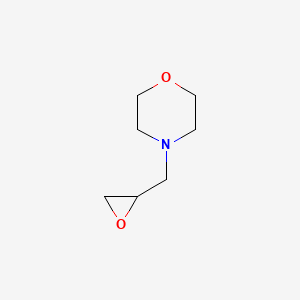

4-(2,3-Epoxypropyl)morpholine

CAS No.: 6270-19-5

Cat. No.: VC2401056

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6270-19-5 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | 4-(oxiran-2-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2 |

| Standard InChI Key | KKWQCCPQBCHJBZ-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2CO2 |

| Canonical SMILES | C1COCCN1CC2CO2 |

Introduction

Basic Properties and Structure

Chemical Identity

4-(2,3-Epoxypropyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with an epoxypropyl group. The compound features a six-membered morpholine ring containing one nitrogen and one oxygen atom, with an epoxypropyl group attached to the nitrogen atom .

Nomenclature and Identifiers

The compound is known by several synonyms, reflecting its structural characteristics and chemical relationships:

| Parameter | Value |

|---|---|

| Primary Name | 4-(2,3-Epoxypropyl)morpholine |

| CAS Number | 6270-19-5 |

| EINECS | 228-450-5 |

| Common Synonyms | Morpholine, 4-(oxiranylmethyl)-; (Morpholinomethyl)oxirane; 1-Morpholino-2,3-epoxypropane; 4-Glycidylmorpholine |

These various names highlight different aspects of the compound's structure, particularly emphasizing the morpholine base and the epoxy (oxirane) functionality .

Physical and Chemical Properties

The physical and chemical properties of 4-(2,3-Epoxypropyl)morpholine are crucial for understanding its behavior in various applications and for handling considerations:

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Physical State | Yellow oil (as synthesized) |

| Density | 1.05 |

| Boiling Point | 93-98°C at 12mm Hg |

| Flash Point | 88.4°C |

| Polar Surface Area (PSA) | 25.00000 |

| LogP | -0.34470 |

The relatively low LogP value indicates moderate hydrophilicity, while the presence of the strained epoxide ring confers high chemical reactivity to the molecule .

Synthesis Methodologies

General Synthetic Approach

The synthesis of 4-(2,3-epoxypropyl)morpholine typically involves a multi-step reaction process. The most common approach utilizes morpholine and epichlorohydrin as the primary reagents, with the reaction conducted under specific conditions to optimize yield and purity .

Detailed Synthesis Procedure

A high-yield synthesis method for 4-(2,3-epoxypropyl)morpholine follows these critical steps:

-

Dissolution of morpholine (8.712 ml, 0.1 mol) in tert-butanol (4.5 ml) with stirring at room temperature

-

Slow addition of (R)-(-)-1-chloro-2,3-epoxypropane (8.05 ml, 0.1 mol) at 0°C in an ice-water bath

-

Warming to room temperature and stirring for 24 hours, monitoring by thin layer chromatography

-

Dropwise addition of potassium tert-butoxide in tetrahydrofuran (60 ml, 1.67 mol/L, 100 mmol) while maintaining temperature below 10°C

-

Stirring for 30 minutes with continued monitoring

-

Concentration under reduced pressure, addition of water (50 ml), and extraction with dichloromethane (100 ml×2)

-

Washing the combined organic extracts with saturated brine (100 ml)

-

Drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure

This optimized procedure yields 4-oxiranylmethyl-morpholine as a yellow oil with a yield of approximately 88.8% .

Reaction Conditions and Optimization

The synthesis efficiency for 4-(2,3-epoxypropyl)morpholine depends on several critical parameters:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | Stage 1: 0-20°C (ice-water cooling); Stage 2: Below 10°C |

| Solvent System | tert-butyl alcohol and tetrahydrofuran |

| Catalyst | Potassium tert-butoxide |

| Monitoring | Thin layer chromatography |

| Reaction Time | Stage 1: 24 hours; Stage 2: 30 minutes |

Precise temperature control and monitoring are particularly crucial for achieving high yields and minimizing side reactions .

Applications in Chemical Research

Polymer Chemistry Applications

4-(2,3-Epoxypropyl)morpholine is primarily utilized in polymer chemistry to introduce specific functionalities into polymer structures. Its epoxy group makes it highly reactive, enabling participation in various polymerization reactions:

-

As a monomer or co-monomer in epoxy resin formulations

-

As a cross-linking agent in thermosetting polymer systems

-

For introducing morpholine functionality into polymer chains

-

In ring-opening polymerization reactions

The morpholine group can impart specific properties to the resulting polymers, including altered solubility profiles and potential for further functionalization.

Organic Synthesis Utility

The epoxide ring in 4-(2,3-epoxypropyl)morpholine serves as a reactive site for various organic transformations:

-

Ring-opening reactions with nucleophiles including amines, thiols, and carboxylic acids

-

Formation of β-amino alcohols through regioselective ring opening

-

Synthesis of specialty chemicals and pharmaceutical intermediates

-

Preparation of functionalized morpholine derivatives with potential biological activities

These applications leverage the strain energy of the epoxide ring, which drives its reactivity toward nucleophilic attack under appropriate conditions.

| Hazard Type | Classification |

|---|---|

| Hazard Symbol | Xn (Harmful) |

| Risk Codes | 36/37/38-41-37/38-22 |

| Primary Concerns | Eye, respiratory, and skin irritation; Risk of serious eye damage; Harmful if swallowed |

These classifications indicate potential health risks associated with exposure to the compound .

| Aspect | Information |

|---|---|

| Number of Suppliers | Approximately 52 suppliers globally |

| Primary Markets | Research chemicals, organic synthesis, polymer additives |

| Packaging Options | Typically available in milligram to gram quantities for research use |

This relatively wide availability facilitates research applications across various fields of chemistry .

| Quantity | Approximate Price (USD) |

|---|---|

| 250 mg | $14.14 |

| 1 unit (unspecified size) | $125.00 |

Pricing may vary significantly based on purity grade, quantity, and supplier-specific factors .

Market Trends and Analysis

The market for 4-(2,3-epoxypropyl)morpholine appears to be primarily research-oriented, with particular focus in:

-

North American chemical research sectors

-

Polymer chemistry applications

-

Specialty organic synthesis

-

Academic and industrial research settings

Detailed market analysis reports are available specifically for North American regions, suggesting significant research activity involving this compound.

Structural Analogs and Related Compounds

Key Structural Relationships

Several compounds share structural similarities with 4-(2,3-epoxypropyl)morpholine, providing context for its chemical behavior:

-

Morpholine (CAS: 110-91-8) - The parent heterocyclic compound

-

Epichlorohydrin (CAS: 106-89-8) - A key reagent in the synthesis

-

tert-Butyl (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - A structurally related morpholine derivative

These relationships help to contextualize the reactivity and applications of 4-(2,3-epoxypropyl)morpholine within broader chemical families .

Comparative Analysis

Structural analogs of 4-(2,3-epoxypropyl)morpholine demonstrate varying properties and applications:

| Compound | Key Differences | Primary Applications |

|---|---|---|

| Morpholine | Lacks epoxy functionality | Corrosion inhibitor, solvent, intermediate |

| Epichlorohydrin | Contains chlorine instead of morpholine | Epoxy resin production |

| 4-Methylmorpholine | Contains methyl instead of epoxypropyl group | Catalyst, base in organic synthesis |

This comparative analysis highlights the unique combination of features that make 4-(2,3-epoxypropyl)morpholine valuable for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume